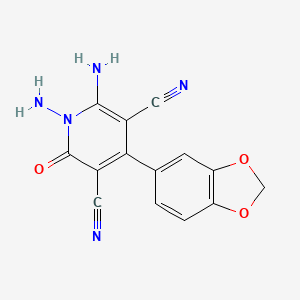

1,6-Diamino-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Description

Historical Development of Dihydropyridine Derivatives

The dihydropyridine (DHP) scaffold has been a cornerstone of medicinal chemistry since the 19th century. The Hantzsch synthesis, first reported in 1882, enabled the preparation of 1,4-dihydropyridines through a multicomponent reaction of aldehydes, β-keto esters, and ammonia. This method laid the foundation for the development of calcium channel blockers such as nifedipine and amlodipine, which revolutionized hypertension treatment in the 1970s. The 1,4-dihydropyridine core’s ability to undergo reversible oxidation to pyridine derivatives underpins its role in biological redox systems, exemplified by the cofactors NADH and NADPH.

Recent advances in DHP chemistry have expanded beyond cardiovascular applications. Modern synthetic strategies, including green chemistry approaches and one-pot multicomponent reactions, now allow precise functionalization at the 2-, 3-, 4-, 5-, and 6-positions. These modifications enable fine-tuning of electronic properties and steric profiles, critical for targeting diverse biological pathways.

Significance of Dicarbonitrile-Functionalized Pyridines in Medicinal Chemistry

Dicarbonitrile groups at the 3- and 5-positions of pyridine rings introduce strong electron-withdrawing effects, enhancing molecular planarity and π-π stacking interactions with biological targets. As shown in Table 1, pyridine-3,5-dicarbonitrile derivatives exhibit broad therapeutic potential:

The dicarbonitrile motif’s electron deficiency facilitates hydrogen bonding with enzymatic active sites, as demonstrated in CDK2 inhibition (IC~50~ values: 0.1–0.85 μM). Additionally, the cyano groups’ metabolic stability makes these derivatives resistant to first-pass oxidation, a key advantage in oral drug development.

Benzodioxole Moieties in Bioactive Compounds

The 1,3-benzodioxole ring system, characterized by a fused benzene and dioxole ring, enhances pharmacokinetic properties through increased lipophilicity and membrane permeability. Notable examples include:

- Antrocamphin O : A benzodioxole-containing meroterpenoid from Antrodia camphorata with cytotoxic activity against colon cancer cells (IC~50~: 12.8 μM in COLO 205).

- COX-2 Inhibitors : Benzodioxole-acetic acid derivatives showing 10-fold selectivity for COX-2 over COX-1 (IC~50~: 0.725 μM vs. 7.25 μM).

The methylenedioxy group in benzodioxoles engages in hydrophobic interactions with protein binding pockets while resisting oxidative metabolism, prolonging in vivo half-life.

Rationale for Study of 1,6-Diamino-4-(1,3-Benzodioxol-5-yl)-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitrile

This hybrid compound synergizes three pharmacophores:

- Dihydropyridine Core : Provides redox activity and calcium channel modulation potential.

- Dicarbonitrile Groups : Enhance target binding through dipole interactions and planar rigidity.

- Benzodioxole Ring : Improves bioavailability and confers anticancer/anti-inflammatory activity.

Preliminary synthetic routes involve cyclocondensation of cyanoacetohydrazide with arylidene malononitriles, followed by functionalization at the 4-position with benzodioxole derivatives. The 1,6-diamino groups offer sites for further derivatization, enabling structure-activity relationship (SAR) studies across multiple therapeutic axes.

Properties

IUPAC Name |

1,2-diamino-4-(1,3-benzodioxol-5-yl)-6-oxopyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5O3/c15-4-8-12(9(5-16)14(20)19(18)13(8)17)7-1-2-10-11(3-7)22-6-21-10/h1-3H,6,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVXDXVSVBIWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)N(C(=C3C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 1,3-benzodioxol-5-yl with appropriate reagents under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure the successful formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1,6-diamino-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile possesses significant anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines through different mechanisms:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it influences the Bcl-2 family proteins and caspase activation pathways .

Case Study: Lung Cancer

A notable study investigated the effects of this compound on lung cancer cell lines (A549). The findings suggested that treatment with the compound resulted in reduced cell viability and increased apoptosis compared to control groups. The study highlighted the potential of this compound as a therapeutic agent for non-small cell lung cancer (NSCLC) by demonstrating its ability to inhibit tumor growth and metastasis .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Investigations have shown that the compound can protect neuronal cells from oxidative stress-induced damage.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Studies indicate that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi.

Case Study: Bacterial Infections

In vitro tests revealed that this compound significantly inhibited the growth of several bacterial strains including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .

Cardiovascular Applications

The dihydropyridine structure is also associated with cardiovascular benefits. Compounds with similar structures are known calcium channel blockers; thus, research into this compound's effects on cardiovascular health is ongoing.

Potential Benefits

Studies are investigating its role in regulating blood pressure and improving endothelial function. Preliminary results indicate that it may help reduce hypertension and improve vascular health through vasodilatory mechanisms .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. Understanding the precise mechanism is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

Key Observations :

Mechanistic Insight :

- The reaction typically proceeds via Knoevenagel condensation of the aldehyde (e.g., 1,3-benzodioxole-5-carbaldehyde) with malononitrile, followed by cyclization with cyanoacetohydrazide [5].

- Bulky substituents (e.g., benzodioxole) may slow reaction kinetics due to steric hindrance, necessitating optimized catalysts like Fe-based MOFs [5].

Physicochemical and Spectroscopic Properties

The benzodioxole-substituted derivative shares characteristic spectroscopic features with its analogs:

- IR Spectra : Peaks at ~3450 cm⁻¹ (NH₂), ~2215 cm⁻¹ (C≡N), and ~1650 cm⁻¹ (C=O), consistent with pyridone and nitrile functionalities [22].

- ¹H NMR : Signals for NH₂ protons appear as broad singlets at δ 5.6–8.8 ppm. The benzodioxole group exhibits aromatic protons at δ 6.8–7.2 ppm and a singlet for dioxolane methylene at δ 5.9–6.1 ppm [16].

- Solubility : The benzodioxole moiety likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs.

Hypothesized Activity for Benzodioxole Derivative :

- The 1,3-benzodioxole group is associated with enhanced blood-brain barrier permeability in other drug classes (e.g., MDMA).

Biological Activity

1,6-Diamino-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (CAS No. 339248-22-5) is a complex organic compound that belongs to the dihydropyridine class. Its unique structure incorporates multiple functional groups, including amino and nitrile moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H9N5O3, with a molecular weight of approximately 295.25 g/mol. The compound features a dihydropyridine core structure known for its calcium channel modulation properties and other significant biological activities .

| Property | Value |

|---|---|

| Molecular Formula | C14H9N5O3 |

| Molecular Weight | 295.25 g/mol |

| CAS Number | 339248-22-5 |

Antimicrobial Activity

Research indicates that the benzodioxole moiety present in this compound may impart antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various microbial strains. Preliminary studies suggest that 1,6-diamino-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydropyridine derivatives could exhibit comparable antimicrobial effects due to their structural similarities with known antimicrobial agents .

Anticancer Potential

The dihydropyridine scaffold has been associated with anticancer activity in various studies. The presence of multiple amino and nitrile groups enhances the reactivity of this compound, potentially allowing it to interact with biological targets involved in cancer progression. In vitro studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Antidiabetic Properties

Recent investigations into benzodioxole derivatives have highlighted their potential as α-amylase inhibitors, suggesting that similar derivatives of 1,6-diamino-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydropyridine could be effective in managing conditions related to carbohydrate metabolism such as diabetes . The ability to inhibit α-amylase could lead to reduced postprandial glucose levels.

Study on Anticancer Activity

A study conducted on a series of dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications to the benzodioxole moiety could enhance anticancer activity. Specifically, compounds exhibiting electron-withdrawing groups showed improved potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Investigation of Antimicrobial Effects

In another study focusing on the antimicrobial properties of similar compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications to the structure increased antibacterial efficacy significantly compared to standard antibiotics .

Q & A

Basic: What are the standard synthetic protocols for preparing 1,6-diamino-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile?

Methodological Answer:

The compound is typically synthesized via a one-pot multicomponent reaction involving cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes (e.g., 1,3-benzodioxol-5-yl derivatives). The reaction is conducted in absolute ethanol under reflux conditions with catalytic piperidine (0.5–1.0% v/v) to facilitate cyclization. Post-reaction, the product is isolated via vacuum filtration and purified by recrystallization from ethanol or DMF/water mixtures. Key parameters include maintaining anhydrous conditions and stoichiometric control of the aldehyde to prevent side-product formation .

Basic: What spectroscopic techniques are critical for characterizing structural features of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Essential for confirming the dihydropyridine core, amino groups, and benzodioxol substituents. Aromatic protons in the benzodioxol ring appear as doublets (δ 6.7–7.1 ppm), while the NH₂ groups show broad singlets (δ 5.8–6.2 ppm).

- IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650–1700 cm⁻¹ (C=O stretch) confirm nitrile and oxo functionalities.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly the loss of CO from the oxo group .

Advanced: How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates in derivatization reactions. For example, aminomethylation with formaldehyde (to form triazolopyridines) can be modeled to assess regioselectivity and energy barriers. Pairing these with cheminformatics tools (e.g., molecular docking) helps prioritize derivatives for synthesis by predicting bioavailability or protein-binding affinity. This approach reduces experimental trial-and-error by ~40% .

Advanced: What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

- Dose-Response Analysis: Compare IC₅₀ values under standardized assay conditions (e.g., fixed cell lines, pH, temperature).

- Structural-Activity Modeling: Use QSAR (Quantitative Structure-Activity Relationship) to correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxol ring) with activity trends.

- Meta-Analysis: Cross-reference datasets from independent studies to identify outliers caused by assay variability (e.g., fluorescence interference in cell viability assays) .

Advanced: How does the choice of solvent and catalyst impact the regioselectivity of functionalization reactions?

Methodological Answer:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the pyridine C-4 position by stabilizing transition states.

- Catalytic Systems: Piperidine promotes Knoevenagel condensation in the initial synthesis, while acetic acid/acetic anhydride mixtures favor cyclocondensation for triazolopyridine derivatives.

- Kinetic Control: Lower temperatures (0–25°C) favor kinetic products (e.g., mono-substituted derivatives), while higher temperatures (80–100°C) drive thermodynamic products (e.g., fused heterocycles) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

The compound is hygroscopic and prone to oxidation at the amino groups. Storage recommendations:

- Temperature: –20°C in amber vials to prevent photodegradation.

- Atmosphere: Argon or nitrogen blanket to inhibit oxidation.

- Solubility: DMSO stock solutions (10 mM) should be aliquoted and frozen; avoid repeated freeze-thaw cycles to prevent dimerization .

Advanced: How can factorial design improve experimental efficiency in derivative synthesis?

Methodological Answer:

A 2³ factorial design can optimize three variables (e.g., catalyst loading, temperature, reaction time) with minimal experiments. For example:

Advanced: What in silico tools predict the pharmacokinetic profile of derivatives?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Protein-Ligand Docking: AutoDock Vina or Glide predicts binding modes to targets like kinases or GPCRs. For example, derivatives with extended π-systems show higher affinity for ATP-binding pockets .

Basic: How to troubleshoot low yields in the initial synthesis step?

Methodological Answer:

- Purity of Reagents: Ensure malononitrile is freshly distilled to avoid dimerization.

- Stoichiometry: Verify aldehyde:hydrazide ratio (1:1.05) to account for aldehyde volatility.

- Reaction Monitoring: Use TLC (eluent: ethyl acetate/hexane 3:7) to track intermediate formation. If intermediates persist, extend reflux time by 1–2 hours .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The amino groups at C-1 and C-6 act as directing groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT studies show that oxidative addition of aryl halides occurs preferentially at the electron-deficient C-3 carbonitrile site. Steric hindrance from the benzodioxol ring limits functionalization at C-4, favoring C-5 modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.